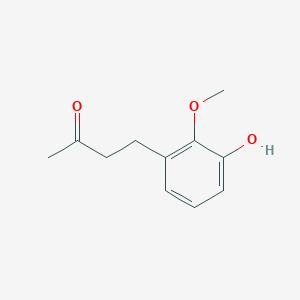
4-(3-Hydroxy-2-methoxyphenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Electrochemical Conversion
A study by Bryan & Grimshaw (1997) explored the electrocatalytic hydrogenation of phenylbutenones, including 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one, at a nickel cathode. This process is significant for the hydrogenation of enones like 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one, with a focus on optimizing current efficiency and product composition (Bryan & Grimshaw, 1997).
Catalysts in Cascade Reactions
Morad et al. (2017) reported on the use of a supported AuPd nanoalloy catalyst for the one-pot synthesis of 4-phenylbutan-2-ones, including 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one, from benzyl alcohols and acetone. This study highlights the catalyst's effectiveness in a series of reactions, including hydrogenation and dehydrogenation, crucial for the synthesis of such compounds (Morad et al., 2017).
Synthesis of Fragrant Compounds
Kuznetsov et al. (2015) investigated the synthesis of fragrant diazahomoadamantan-9-ones using 4-phenylbutan-2-one derivatives, including 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one. Their research contributes to understanding the chemical pathways in the creation of fragrance compounds (Kuznetsov et al., 2015).
Fragrance Synthesis via Heterogeneous Catalysis
Climent et al. (2007) demonstrated the one-pot synthesis of 4-(p-methoxyphenyl)butan-2-one, a compound with a raspberry scent, using palladium catalysts. This study is relevant for the application of heterogeneous catalysis in fragrance synthesis, particularly involving compounds like 4-(3-Hydroxy-2-methoxyphenyl)butan-2-one (Climent et al., 2007).
Metabolites of Endophytic Fungi
Dai et al. (2006) isolated new metabolites, including derivatives of 4-phenylbutan-2-one, from the endophytic fungus Nodulisporium sp. This research is essential for understanding the metabolites produced by endophytic fungi and their potential applications (Dai et al., 2006).
Synthesis and Crystal Structure Analysis
Wang Yong-jian (2010) conducted a study on the synthesis and crystal structure of derivatives of 4-hydroxy-4-phenylbutan-2-ones, providing valuable information on the structural aspects of these compounds (Wang Yong-jian, 2010).
Safety and Hazards
特性
IUPAC Name |
4-(3-hydroxy-2-methoxyphenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-7-9-4-3-5-10(13)11(9)14-2/h3-5,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXSRMPMBKJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C(=CC=C1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxy-2-methoxyphenyl)butan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


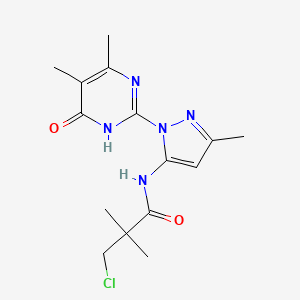
![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)
![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)
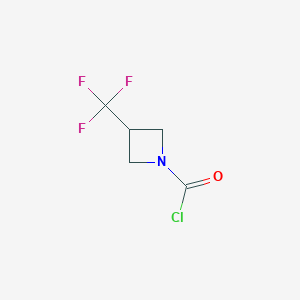
![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)
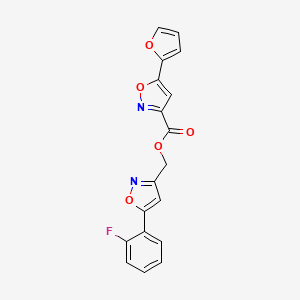
![N-(4,5-dimethylthiazol-2-yl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2972606.png)
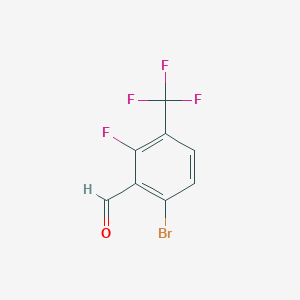

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)
![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)
![N-[2-(Cyclopropylmethyl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2972612.png)
![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)